N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 897831-08-2
VCID: VC7336337
InChI: InChI=1S/C11H15NO6S3/c1-19(13,14)10-3-2-4-11(7-10)21(17,18)12-9-5-6-20(15,16)8-9/h2-4,7,9,12H,5-6,8H2,1H3
SMILES: CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Molecular Formula: C11H15NO6S3
Molecular Weight: 353.42

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide

CAS No.: 897831-08-2

Cat. No.: VC7336337

Molecular Formula: C11H15NO6S3

Molecular Weight: 353.42

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide - 897831-08-2

Specification

CAS No. 897831-08-2
Molecular Formula C11H15NO6S3
Molecular Weight 353.42
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3-methylsulfonylbenzenesulfonamide
Standard InChI InChI=1S/C11H15NO6S3/c1-19(13,14)10-3-2-4-11(7-10)21(17,18)12-9-5-6-20(15,16)8-9/h2-4,7,9,12H,5-6,8H2,1H3
Standard InChI Key PXUAGBBXOFUUMP-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCS(=O)(=O)C2

Introduction

Chemical Structure and Molecular Properties

The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide comprises three key components:

  • Benzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (–SO₂NH–) at the 1-position.

  • Methylsulfonyl substituent: A –SO₂CH₃ group at the 3-position of the benzene ring.

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A five-membered saturated sulfur-containing ring (tetrahydrothiophene) oxidized to a sulfone (–SO₂–) at the 1-position, with the sulfonamide nitrogen bonded to the 3-position of this ring.

Table 1: Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₄N₂O₆S₃
Molecular Weight366.43 g/mol
Key Functional GroupsSulfonamide, sulfone, methylsulfonyl
Potential SolubilityModerate in polar aprotic solvents (e.g., DMF)

The sulfone group in the tetrahydrothiophene ring enhances the compound’s polarity and potential for hydrogen bonding, which may influence its pharmacokinetic properties .

Synthesis and Reaction Pathways

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide likely involves a multi-step route, drawing parallels from established sulfonamide synthesis methodologies .

Preparation of 3-(Methylsulfonyl)benzenesulfonyl Chloride

The benzenesulfonamide precursor is synthesized via sulfonation of toluene derivatives. For example:

  • Sulfonation: Toluene is sulfonated at the 3-position using chlorosulfonic acid to yield 3-(methylsulfonyl)benzenesulfonic acid.

  • Chlorination: Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the corresponding sulfonyl chloride .

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene amine precursor is prepared through:

  • Oxidation: Tetrahydrothiophene is oxidized with hydrogen peroxide (H₂O₂) to form 1,1-dioxidotetrahydrothiophene (tetrahydrothiophene sulfone).

  • Amination: Selective introduction of an amine group at the 3-position via Hofmann degradation or nucleophilic substitution reactions .

Coupling Reaction

The final step involves reacting 3-(methylsulfonyl)benzenesulfonyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond:

C6H4(SO2CH3)(SO2Cl)+C4H7NO2SC11H14N2O6S3+HCl[7]\text{C}_6\text{H}_4(\text{SO}_2\text{CH}_3)(\text{SO}_2\text{Cl}) + \text{C}_4\text{H}_7\text{NO}_2\text{S} \rightarrow \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_6\text{S}_3 + \text{HCl} \quad[7]

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous sulfonamides provide insights into expected spectral features:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for aromatic protons (δ 7.5–8.5 ppm), methylsulfonyl group (δ 3.1 ppm), and tetrahydrothiophene ring protons (δ 2.5–4.0 ppm).

  • ¹³C NMR: Resonances for sulfone carbons (δ 40–50 ppm) and aromatic carbons (δ 120–140 ppm) .

Infrared (IR) Spectroscopy

  • Strong absorption bands for sulfonyl groups (S=O stretching at 1150–1350 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .

Biological Activity and Applications

Sulfonamides are historically significant as antibacterial agents, but their applications have expanded to include enzyme inhibition (e.g., carbonic anhydrase, kinases) and anticancer activity . For N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide:

Pharmacokinetic Considerations

The methylsulfonyl group enhances metabolic stability, while the tetrahydrothiophene sulfone may improve solubility and bioavailability compared to non-oxidized analogs .

Computational and Structural Studies

Molecular docking studies of related sulfonamides reveal:

  • Binding interactions: Sulfonyl oxygen atoms form hydrogen bonds with active-site residues (e.g., histidine, aspartate).

  • Conformational flexibility: The tetrahydrothiophene ring adopts a puckered conformation, optimizing steric compatibility with hydrophobic enzyme pockets .

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